

Physical and chemical properties of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

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Compound of Interest

Compound Name: Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Cat. No.: B1326005

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An In-depth Technical Guide to Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate**, including its structural information, calculated physicochemical properties, and a proposed synthetic route. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate is an organic compound containing an ester, a ketone, and an acetylated phenyl group. Its structure suggests potential applications as a building block in organic synthesis or as a prodrug candidate due to the presence of ester functionalities that can be hydrolyzed in vivo.

Identifier	Value
IUPAC Name	ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate
CAS Number	898758-75-3[1][2]
Molecular Formula	C16H20O5[1][2]
Molecular Weight	292.33 g/mol [1]
Canonical SMILES	CCOC(=O)CCCCC(=O)C1=CC=CC=C1OC(=O)C
InChI Key	IGKHVNOUZUGOSF-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate**. It is important to note that many of these properties are predicted through computational models due to a lack of extensive experimental data in publicly available literature.

Property	Value	Source
Density	1.119 ± 0.06 g/cm ³	Predicted[1]
Boiling Point	412.1 °C at 760 mmHg	Predicted
Polar Surface Area (PSA)	69.7 Å ²	Calculated[1]
LogP (XLogP3)	2.2	Calculated[1]
Exact Mass	292.131 g/mol	[1]

Proposed Synthesis

A plausible synthetic route for **Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate** can be conceptualized through a multi-step process involving Friedel-Crafts acylation followed by esterification and acetylation. Below is a detailed, albeit theoretical, experimental protocol.

Experimental Protocol: Proposed Synthesis

Step 1: Friedel-Crafts Acylation of Phenol with Adipoyl Chloride Monomethyl Ester

- To a stirred solution of phenol (1 equivalent) in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl_3 , 2.5 equivalents) portion-wise.
- Slowly add adipoyl chloride monomethyl ester (1.1 equivalents) to the reaction mixture.
- Allow the mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker of ice-water and acidify with concentrated HCl.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield methyl 6-(2-hydroxyphenyl)-6-oxohexanoate.

Step 2: Transesterification to Ethyl Ester

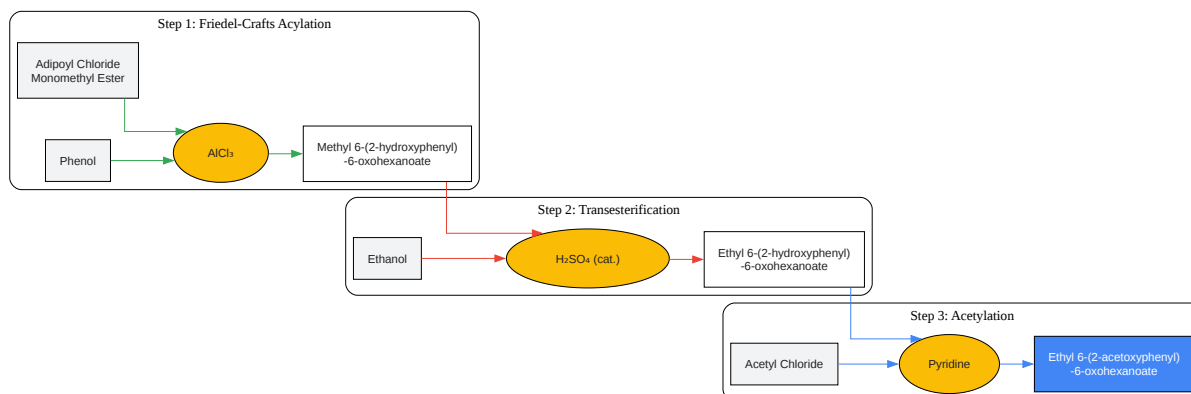
- Dissolve the product from Step 1 in an excess of absolute ethanol.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
- Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
- After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
- Remove the excess ethanol under reduced pressure.

- Extract the product with a suitable organic solvent, wash with water and brine, dry, and concentrate.
- Purify if necessary to obtain ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate.

Step 3: Acetylation of the Phenolic Hydroxyl Group

- Dissolve the ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate in a suitable solvent such as dichloromethane or tetrahydrofuran.
- Add a base, such as triethylamine or pyridine (1.2 equivalents).
- Cool the mixture to 0 °C and slowly add acetyl chloride or acetic anhydride (1.1 equivalents).
- Allow the reaction to proceed at room temperature for 2-4 hours.
- Quench the reaction with water and extract the product into an organic solvent.
- Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the final product, **Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate**, by column chromatography or recrystallization.

Visualization of the Synthetic Workflow



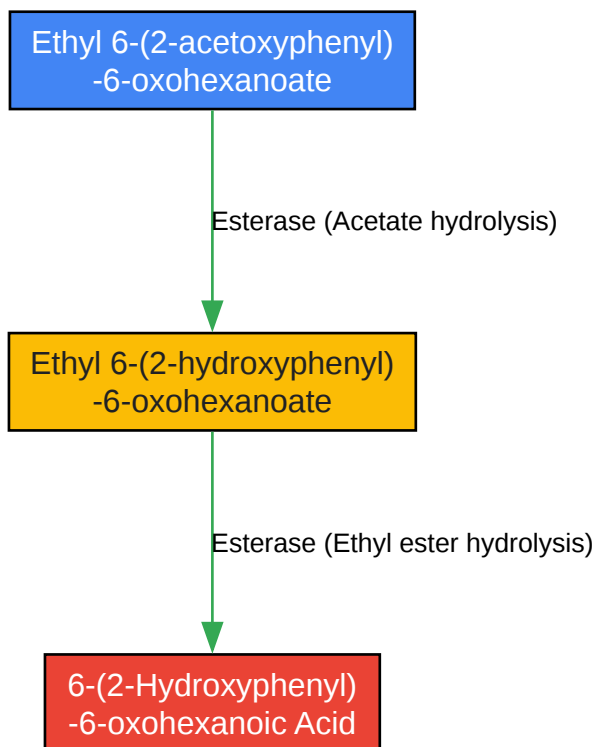
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Caption: Proposed multi-step synthesis of **Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate**.

Potential Applications and Logical Relationships

Given its chemical structure, **Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate** can be considered a derivative of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID). The acetylation of the phenolic hydroxyl group is a common strategy to reduce gastric irritation, as seen in aspirin (acetylsalicylic acid). The ethyl ester and the hexanoate chain could further modify its pharmacokinetic properties, potentially leading to a prodrug with altered absorption, distribution, metabolism, and excretion (ADME) profile.

Conceptual Prodrug Activation Pathway



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Caption: Hypothetical enzymatic activation pathway of the prodrug.

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chemicals of this nature include:

- Use in a well-ventilated area.^[1]
- Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.^[1]
- Avoid contact with skin and eyes.^[1]
- Store in a tightly closed container in a cool, dry place.^[1]

This guide provides a summary of the available information on **Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate**. Further experimental studies are necessary to fully characterize its properties and potential applications.

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